1-Methylpyrazole

Description

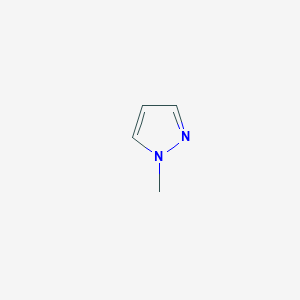

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQONCQIQEYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239231 | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.1 [mmHg] | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-36-9 | |

| Record name | 1-Methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methylpyrazole (CAS 930-36-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole (CAS 930-36-9) is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. With a molecular formula of C₄H₆N₂ and a molecular weight of 82.10 g/mol , this colorless to pale yellow liquid is a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1] Its unique structural and electronic properties, stemming from the methylated pyrazole ring, make it a focal point in medicinal chemistry for the design of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[2] This guide provides an in-depth overview of the core physicochemical properties, spectral data, safety and handling protocols, and key applications of this compound. Detailed experimental protocols for its synthesis, purification, and the determination of its physicochemical properties are also presented, alongside visualizations of its chemical reactivity and biological interactions.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like or pyridine-like odor.[1][3] It is soluble in water and moderately volatile.[1][3] The key physicochemical properties are summarized in the table below for easy comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂ | [1] |

| Molecular Weight | 82.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | 36.5 °C (estimate) | [1] |

| Boiling Point | 127 °C | [1] |

| Density | 0.988 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.477 | [1] |

| Flash Point | 36 °C (closed cup) | [1] |

| Vapor Pressure | 13.8 mmHg at 25 °C | [1] |

| Water Solubility | Soluble | [1][3] |

| pKa | 2.25 ± 0.10 (Predicted) | [1][4] |

| LogP (Octanol/Water Partition Coefficient) | 0.420 (Crippen Calculated) | [5] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides insights into the chemical environment of its hydrogen atoms. The expected chemical shifts are as follows:

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.4 | Doublet |

| H-4 | ~6.2 | Triplet |

| H-5 | ~7.4 | Doublet |

| -CH₃ | ~3.8 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon | Chemical Shift (ppm) |

| C-3 | ~138 |

| C-4 | ~105 |

| C-5 | ~128 |

| -CH₃ | ~38 |

Note: Predicted values are based on typical chemical shifts for similar compounds.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=N and C=C stretching (ring): ~1600-1400 cm⁻¹

Mass Spectrometry

Mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. A common fragmentation pattern involves the loss of a hydrogen atom from the methyl group.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid, Category 3 | GHS02 | Warning | H226: Flammable liquid and vapor |

| Skin Irritant, Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritant, Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound via Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1,1,3,3-Tetraethoxypropane

-

Methylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,3,3-tetraethoxypropane (1.0 equivalent) in ethanol.

-

Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add methylhydrazine (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.[6]

Purification of this compound by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Distillation: Gently heat the crude this compound in the distillation flask. Collect the fraction that distills at the boiling point of this compound (127 °C at atmospheric pressure).

-

Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.[7]

Determination of pKa by Potentiometric Titration

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Standardized acidic titrant (e.g., 0.1 M HCl)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

-

Titration: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode. Record the initial pH. Add the acidic titrant in small, precise increments from the burette.

-

Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4]

Determination of LogP (Shake-Flask Method)

Apparatus:

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks, pipettes

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Phase Saturation: Prepare two stock solutions: n-octanol saturated with water and water (buffered to a specific pH, e.g., 7.4) saturated with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated water and the pre-saturated n-octanol containing the sample.

-

Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube at high speed to achieve a clean separation of the aqueous and organic layers.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[4]

Reactivity and Applications

This compound exhibits aromatic character and undergoes various chemical reactions, including electrophilic aromatic substitution (e.g., nitration) at the 4-position of the pyrazole ring.[1] The nitrogen atoms in the pyrazole ring can coordinate with metal centers, making it a useful ligand in catalysis.[1][8]

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][3] It is a structural motif in many biologically active molecules, and its derivatives have shown potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[2][9]

Ligand in Catalysis

The ability of this compound to coordinate with metal ions makes it a valuable ligand in various catalytic reactions, including cross-coupling reactions, which are fundamental in the production of fine chemicals and pharmaceuticals.[8][10]

Biological Activity

Inhibition of Alcohol Dehydrogenase

This compound and its derivatives are known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of alcohols. This inhibitory action is the basis for the therapeutic use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. This compound acts as a competitive inhibitor, binding to the active site of ADH and preventing the metabolism of toxic alcohols into their harmful metabolites.[1]

Visualizations

Knorr Pyrazole Synthesis Workflow

Caption: General workflow for the Knorr synthesis of this compound.

Mechanism of Electrophilic Nitration

Caption: Mechanism of electrophilic nitration of this compound.

Inhibition of Alcohol Dehydrogenase by this compound

Caption: Competitive inhibition of alcohol dehydrogenase by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

physicochemical properties of 1-Methylpyrazole

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its physical characteristics and spectroscopic data.[2] Detailed experimental protocols for the determination of these properties are provided to facilitate practical application in a research and development setting. Furthermore, key experimental and synthetic workflows involving this compound are visualized to enhance understanding.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at ambient temperatures, possessing a characteristic amine-like or pyridine-like odor.[2][3] It is soluble in water and is generally stable under normal conditions, though it may be moisture-sensitive.[2][3][4] Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆N₂ | [1][3][4] |

| Molecular Weight | 82.10 g/mol | [2] |

| CAS Number | 930-36-9 | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [1][3][4] |

| Density | 0.988 g/mL at 20 °C | [3][4][5] |

| Boiling Point | 127 °C | [1][3][4] |

| Melting Point | 36.5 °C (estimate) | [2][4][6] |

| Flash Point | 35 °C / 36 °C (closed cup) | [2][4][5] |

| Water Solubility | Soluble | [2][4][5] |

| pKa | 2.25 ± 0.10 (Predicted) | [2][3][4] |

| logP (octanol/water) | 0.23 | [7] |

| Vapor Pressure | 13.8 mmHg at 25 °C | [4] |

| Refractive Index (n20/D) | 1.477 | [2][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three protons on the pyrazole ring, with chemical shifts and coupling patterns characteristic of the aromatic heterocyclic structure.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display four signals corresponding to the four unique carbon environments: one for the methyl group and three for the carbons of the pyrazole ring.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of its functional groups, including C-H stretching from the aromatic ring and the methyl group, and C=N and C=C stretching within the pyrazole ring.[2]

-

Mass Spectrometry (MS) : Mass spectrometry typically reveals a molecular ion peak (M⁺) at an m/z of 82, which corresponds to its molecular weight. The fragmentation pattern can provide additional structural confirmation.[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] The capillary method is a common and reliable technique for this determination, especially for small sample volumes.[8][10]

Materials:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][11]

-

The test tube is attached to a thermometer and placed in a Thiele tube or an oil bath, ensuring the sample is level with the thermometer bulb.[10]

-

The apparatus is heated gently. Initially, air trapped in the capillary will escape as a slow stream of bubbles.[8][10]

-

As the temperature approaches the boiling point, the vapor of the liquid will replace the air, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][11]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][11]

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[12] The shake-flask method is a standard technique for determining equilibrium solubility.[13]

Materials:

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is withdrawn and centrifuged to separate the undissolved solute from the saturated solution.[13]

-

The clear saturated solution is then carefully filtered.[13]

-

The concentration of this compound in the filtrate is quantified using a calibrated analytical method like HPLC.[13]

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[13]

Caption: A generalized workflow for determining equilibrium solubility.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly precise and common method for its determination.[14][15][16]

Materials:

-

Calibrated pH meter with a combined pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH

-

Solution of this compound of known concentration

Procedure:

-

The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]

-

A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

-

To determine the pKa of the conjugate acid of this compound (a weak base), the solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the reading to stabilize.[14]

-

The titration continues past the equivalence point.

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The pKa is determined from the titration curve. It is equal to the pH at the half-equivalence point (the point where half of the base has been protonated). The inflection point of the sigmoid curve corresponds to the equivalence point.[15]

Synthesis and Characterization

This compound is typically synthesized via the alkylation of pyrazole.[3] A common and versatile method for forming the pyrazole ring itself is the Knorr pyrazole synthesis.[17]

Knorr Pyrazole Synthesis

This method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[17] To produce this compound derivatives, a substituted hydrazine like methylhydrazine is used.[17][18] The reaction is generally acid-catalyzed and proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[17]

Caption: A generalized workflow for the Knorr synthesis of a this compound derivative.

Applications

This compound is a key intermediate in various fields:

-

Pharmaceutical Development : It serves as a structural motif and building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents, as well as compounds targeting neurological disorders.[1]

-

Agrochemical Chemistry : It is used in the preparation of crop protection agents like herbicides and fungicides.[1]

-

Coordination Chemistry : The nitrogen atoms in the pyrazole ring enable it to act as an effective ligand, forming stable complexes with metals used in catalysis.[1][2]

-

Biochemistry : The compound is utilized in enzyme inhibition studies, aiding in the understanding of metabolic pathways.[1]

Safety and Handling

This compound is considered flammable and may cause skin and eye irritation. It can be harmful if swallowed or inhaled.[3][4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from sources of ignition.[3][4][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 930-36-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. benchchem.com [benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Methylpyrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpyrazole (CAS No. 930-36-9), a key heterocyclic compound utilized in pharmaceutical and agrochemical research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this molecule.

Molecular Structure and Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms.[1] Its molecular formula is C₄H₆N₂, with a molecular weight of 82.10 g/mol .[1] It typically appears as a colorless to pale yellow liquid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the three aromatic protons and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Triplet | 1H | H4 |

| ~7.3 | Doublet | 1H | H3 |

| ~6.2 | Doublet | 1H | H5 |

| ~3.8 | Singlet | 3H | -CH₃ |

| Note: Predicted values based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.[1] |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C3 |

| ~129 | C5 |

| ~105 | C4 |

| ~39 | -CH₃ |

| Note: Predicted values based on typical chemical shifts for similar compounds.[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, -CH₃) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1450-1350 | C-H bending (-CH₃) |

| Data derived from typical IR absorption regions for the specified functional groups.[1] |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak (M⁺) is typically observed at m/z = 82.[1] A common fragmentation involves the loss of a hydrogen atom, primarily from the methyl group.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 82 | ~100 | [M]⁺ (Molecular Ion) |

| 81 | ~80 | [M-H]⁺ |

| 54 | ~40 | [M-H-HCN]⁺ |

| 53 | ~20 | [C₃H₃N]⁺ |

| 41 | ~30 | [C₂H₃N]⁺ |

| Note: Relative intensities are approximate and can vary based on the instrument and conditions. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

NMR Spectroscopy Protocol

-

Instrumentation : A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation and phase correction.

-

Integrate all peaks and reference the chemical shifts to TMS.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of approximately 0 to 150 ppm.

-

A sufficient number of scans and a relaxation delay (e.g., 1-2 seconds) should be used to obtain a clear spectrum of all carbon signals.

-

IR Spectroscopy Protocol

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

Neat Liquid : Place a drop of this compound between two KBr or NaCl plates.

-

ATR : Apply a small amount of the liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Acquisition :

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Identify the characteristic absorption bands for the functional groups present.

-

Mass Spectrometry Protocol

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

References

A Comprehensive Guide to the Synthesis of 1-Methylpyrazole from Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the N-methylation of pyrazole to yield 1-methylpyrazole, a crucial intermediate in the development of pharmaceuticals and functional materials.[1][2] The document details common and advanced synthetic protocols, presents comparative data, and illustrates the core chemical processes and workflows.

Introduction to this compound

This compound (CAS No. 930-36-9) is a heterocyclic organic compound featuring a pyrazole ring with a methyl group attached to the N1 nitrogen atom.[2] It is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] As a structural motif, the this compound core is present in numerous biologically active molecules, including kinase inhibitors and various agrochemicals, making its efficient and selective synthesis a topic of significant interest in medicinal and process chemistry.[1][3] The primary challenge in the alkylation of substituted pyrazoles is controlling the regioselectivity, as methylation can occur at either of the two adjacent nitrogen atoms.[3][4]

Overview of Synthetic Strategies

The synthesis of this compound from pyrazole is typically achieved through the N-alkylation of the pyrazole ring. This involves the deprotonation of the N-H bond by a base, followed by a nucleophilic attack of the resulting pyrazolate anion on a methylating agent. Several methods exist, varying in their choice of methylating agent, base, solvent, and reaction conditions, which in turn affect yield, cost, and scalability.

A general overview of the synthetic process is depicted below.

Caption: General synthetic pathway for N-methylation of pyrazole.

The most common methods involve direct methylation using reagents like methyl iodide or dimethyl sulfate.[1][5] Alternative reagents such as dimethyl carbonate offer a greener profile. For applications requiring high regioselectivity with substituted pyrazoles, modern methods employing sterically hindered reagents have been developed.[4][6][7]

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as scale, cost, required purity, and environmental considerations. The following table summarizes quantitative data for common N-methylation protocols.

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Dimethyl Carbonate | (None) | Pyrazole (excess) | 140 | 8 | 70% | Methanol byproduct is distilled off during the reaction.[8] |

| Dimethyl Sulfate | Sodium Hydroxide (2N) | Water | Not specified | Not specified | 56% | Performed on 4-methylpyrazole; demonstrates aqueous conditions.[9] |

| Methyl Iodide | Potassium Carbonate | Acetone | Reflux | 24 | ~95% | A common, high-yielding laboratory method. |

| Dimethyl Sulfate | (Self-catalyzed) | Sulpholane | 60 | - | (Kinetics Study) | Used for studying quaternization rates.[10] |

| (Chloromethyl)triisopropoxysilane | KHMDS | THF / DMSO | 0 to RT | 2-4 | >70% | A modern, highly N1-selective method for substituted pyrazoles.[4][11] |

Detailed Experimental Protocols

Two detailed protocols are provided below. The first is a classical approach using dimethyl carbonate, and the second describes a modern, highly regioselective method.

Protocol 1: Synthesis via Dimethyl Carbonate

This method is based on a procedure that utilizes dimethyl carbonate as a methylating agent and pyrazole itself as the reaction medium, with the continuous removal of the methanol byproduct to drive the reaction to completion.[8]

Materials:

-

Pyrazole (20.64 g, 0.3 mol)

-

Dimethyl Carbonate (DMC)

-

Reactor equipped with a mechanical stirrer, heating mantle, dropping funnel, and distillation apparatus.

Procedure:

-

Charge the reactor with pyrazole (20.64 g, 0.3 mol) and an initial portion of dimethyl carbonate (4.5 g, 0.05 mol).

-

Heat the reaction mixture to 140°C with stirring.

-

Once the temperature is stable, begin the continuous addition of dimethyl carbonate via the dropping funnel at a flow rate of 60 mmol/h (approximately 5.4 g/h) over 8 hours.

-

Simultaneously, distill off the methanol byproduct as it is formed to maintain the reaction temperature and equilibrium.

-

After the addition is complete, maintain the reaction at 140°C for an additional hour to ensure full conversion.

-

Allow the reaction mixture to cool to ambient temperature. The resulting product is crude this compound.

-

Purify the crude product by fractional distillation under atmospheric pressure (b.p. 127°C) to obtain pure this compound.[2] The reported yield for this procedure is approximately 70%.[8]

Protocol 2: N1-Selective Methylation via an α-Halomethylsilane Reagent

This advanced protocol is designed for high N1-regioselectivity, which is critical when working with asymmetrically substituted pyrazoles.[4][11] It involves N-alkylation with a sterically bulky silyl reagent, followed by in-situ protodesilylation.

Materials:

-

Substituted Pyrazole (1.0 eq)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

-

(Chloromethyl)triisopropoxysilane (1.5 eq)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

N-Silylmethylation: To an oven-dried flask under an inert nitrogen atmosphere, add the pyrazole substrate and dissolve it in a 4:1 (v/v) mixture of anhydrous THF and anhydrous DMSO.

-

Cool the solution to 0°C in an ice bath.

-

Add KHMDS portion-wise while maintaining the temperature at 0°C. Stir the resulting mixture for 30 minutes.

-

Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.

-

Protodesilylation: Upon complete consumption of the starting material, add the TBAF solution and water to the reaction mixture.

-

Heat the mixture to 60°C and stir for 2-4 hours until the silylated intermediate is fully converted to the N-methyl product.

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired N1-methylated pyrazole. This method consistently achieves N1:N2 selectivity ratios of 92:8 to >99:1.[4][6][7]

Reaction Mechanism and Workflow

Core Reaction Mechanism

The N-methylation of pyrazole proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The base abstracts the acidic proton from the pyrazole N-H, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group and forming the C-N bond.

Caption: SN2 mechanism for the N-methylation of pyrazole.

General Experimental Workflow

The following diagram outlines the typical logical workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: Standard laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound from pyrazole can be accomplished through several effective methods. Traditional N-alkylation using reagents like dimethyl carbonate or methyl iodide provides a straightforward and scalable route suitable for many applications. For drug development and the synthesis of complex molecules where regioselectivity is paramount, modern methods employing sterically hindered silylating agents offer unparalleled control, delivering the desired N1-methylated isomer with high purity and yield. The selection of a specific protocol should be guided by the project's requirements for selectivity, scale, cost, and environmental impact.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 930-36-9 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US5391760A - Process for producing n-alkylpyrazoles - Google Patents [patents.google.com]

- 10. connectsci.au [connectsci.au]

- 11. benchchem.com [benchchem.com]

The Expanding Frontier of 1-Methylpyrazole Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its numerous derivatives, the 1-methylpyrazole moiety has emerged as a particularly compelling structural motif in the design of novel therapeutic agents. The presence of the methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the pyrazole ring, influencing its interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity of Pyrazole Derivatives

The biological efficacy of this compound derivatives is intrinsically linked to their chemical structure. Substitutions on the pyrazole ring significantly influence their potency and selectivity against various biological targets. The following tables summarize the quantitative data for various pyrazole derivatives, providing a comparative overview of their activities.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases and induction of apoptosis. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Chronic Myelogenous Leukemia (K562) | 7.31 | [1] |

| Compound 4 | Lung Cancer (A549) | 26 | [2] |

| Compound 19 | Ovarian Cancer (A2780) | 8.57 | [1] |

| Compound 22 | Multiple Cell Lines | 2.82 - 6.28 | [3] |

| Compound 23 | Multiple Cell Lines | 2.82 - 6.28 | [3] |

| Compound 27 | Breast Cancer (MCF7) | 16.50 | [3] |

| Compound 32 | Ovarian Cancer (A2780) | 8.63 | [1] |

| Compound 35 | Multiple Cell Lines | 3.53 - 6.71 | [3] |

| Compound 40 | Mesothelioma (SPC212) | >10 | [3] |

| Compound 49 | EGFR Tyrosine Kinase | 0.26 | [2] |

| Compound 49 | HER-2 Tyrosine Kinase | 0.20 | [2] |

| Compound 7d | Breast Cancer (MCF7) | 42.6 | [4] |

| Compound 9e | Pancreatic Cancer (PACA2) | 27.6 | [4] |

| Derivative XIII | Liver Cancer (HePG2) | 6.57 | [5] |

| Derivative XIII | Colon Cancer (HCT-116) | 9.54 | [5] |

| Derivative XIII | Breast Cancer (MCF-7) | 7.97 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] A higher selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |

| Chloro-derivative (17) | - | - | 8.41 | [7] |

| p-Tolyl-derivative (16) | - | - | 10.55 | [7] |

| Benzothiophen-2-yl derivative (46) | - | - | 344.56 | [7] |

| Celecoxib (Reference) | - | - | 53.12 | [7] |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2 | Aspergillus niger | 1 | [8] |

| Compound 3 | Escherichia coli | 0.25 | [8] |

| Compound 3 | Microsporum audouinii | 0.5 | [8] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [8] |

| Aminoguanidine-derived pyrazole (12) | Escherichia coli | 1 | [9] |

| Aminoguanidine-derived pyrazole (12) | Staphylococcus aureus strains | 1 - 8 | [9] |

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one (15) | - | 32 | [10] |

| Imidazo-pyridine substituted pyrazole (18) | Multiple strains | <1 | [9] |

| N-(trifluoromethylphenyl) derivative (28) | MRSA strains | 0.78 | [9] |

| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 | [11] |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (5a) | S. aureus, E. coli | 0.25 | [11] |

Key Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular pathways.

Inhibition of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its aberrant activation is a common hallmark of many cancers, making it a prime target for therapeutic intervention.[12] this compound derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meddocsonline.org [meddocsonline.org]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

1-Methylpyrazole: A Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity information for 1-Methylpyrazole (CAS No. 930-36-9). The document is intended to serve as a resource for researchers, scientists, and drug development professionals who handle or are investigating this compound. Information on acute toxicity, skin and eye irritation, and genotoxicity is presented. Where specific data for this compound is limited, information on structurally related pyrazole derivatives is provided to offer a broader toxicological context. This guide summarizes key quantitative data in tabular format, details experimental methodologies for pivotal studies, and includes visualizations of toxicological pathways and experimental workflows to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that exists as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is moderately volatile and soluble in water.[1][2]

| Property | Value | Reference |

| CAS Number | 930-36-9 | [1][3] |

| Molecular Formula | C₄H₆N₂ | [1][3] |

| Molecular Weight | 82.10 g/mol | [3][4] |

| Density | 0.988 g/mL at 20 °C | [3][4] |

| Boiling Point | 127 °C | [2] |

| Flash Point | 36 °C (closed cup) | [3][4] |

| Refractive Index | n20/D 1.477 | [3][4] |

Toxicological Data

Acute Toxicity

Specific LD50 values for this compound through oral, dermal, or inhalation routes were not found in the reviewed literature. However, it is expected to exhibit moderate acute toxicity based on its structural similarity to other azoles.[1] Inhalation or prolonged skin contact may lead to irritation.[1] Symptoms of exposure may include headache, nausea, and dizziness, particularly in poorly ventilated areas.[1] For some 1-methyl-1H-pyrazole-5-carboxamide derivatives, acute toxicity has been observed in mice.[5]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[3][4] Safety data sheets recommend avoiding contact with skin and eyes and using protective gloves and eyewear during handling.[1] In case of contact, thorough rinsing with water is advised.[1]

Genotoxicity

While studies specifically on this compound's genotoxicity are limited, research on other methyl-pyrazole containing pesticides, such as tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad, has demonstrated genotoxic activity in human cell lines.[6] This genotoxicity is likely mediated through the induction of oxidative stress, leading to DNA damage.[6] The γH2AX assay, which detects the phosphorylation of histone H2AX, was used to identify these DNA double-strand breaks.[6]

Experimental Protocols

In Vitro Genotoxicity Assessment (γH2AX Assay)

This protocol is based on the methodology used to assess the genotoxicity of methyl-pyrazole pesticides in human cell lines.[6]

Objective: To detect DNA double-strand breaks as an indicator of genotoxicity.

Cell Lines:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Human T-cell leukemia cell line (e.g., Jurkat)

-

Other relevant human cell lines (e.g., ACHN, LS-174T, HepG2)[6]

Procedure:

-

Cell Culture: Culture the selected human cell lines under standard conditions.

-

Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).[6]

-

Fixation and Permeabilization: After treatment, fix the cells (e.g., with paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.

-

Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated histone H2AX (γH2AX).

-

Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.

-

DNA Staining: Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

-

Microscopy and Analysis: Visualize the cells using fluorescence microscopy. The presence of distinct fluorescent foci within the nucleus indicates the formation of γH2AX, signifying DNA double-strand breaks. Quantify the number and intensity of foci per cell to determine the extent of DNA damage.

Caption: Workflow for the in vitro γH2AX genotoxicity assay.

Proposed Mechanism of Methyl-Pyrazole Induced Genotoxicity

Based on studies of related compounds, the genotoxic effects of methyl-pyrazoles are thought to be mediated by the generation of reactive oxygen species (ROS).[6]

Caption: Proposed signaling pathway for methyl-pyrazole induced genotoxicity.

Metabolism and Pharmacokinetics

Specific pharmacokinetic and metabolism data for this compound were not identified in the reviewed literature. However, the related compound fomepizole (4-methylpyrazole) is a known potent competitive inhibitor of alcohol dehydrogenase.[7] This inhibition prevents the formation of toxic metabolites from methanol and ethylene glycol, making it an effective antidote for poisoning with these substances.[7] Fomepizole is primarily eliminated through zero-order kinetics and can undergo autoinduction of its metabolism by cytochrome P-450 enzymes after 2-3 days.[7]

Carcinogenicity and Reproductive Toxicity

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate protective gloves.

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Handling:

-

Handle in a well-ventilated area.[1]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from heat, sparks, and open flames.

Conclusion

References

- 1. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. x-cellr8.com [x-cellr8.com]

- 4. oecd.org [oecd.org]

- 5. Direct Quantification of Gamma H2AX by Cell-Based High Throughput Screening for Evaluation of Genotoxicity of Pesticides in a Human Thyroid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]

- 7. Study parameters influencing NOAEL and LOAEL in toxicity feeding studies for pesticides: exposure duration versus dose decrement, dose spacing, group size and chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to the Discovery and History of 1-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole, a five-membered aromatic heterocycle, has emerged as a significant scaffold in medicinal chemistry and drug development. First synthesized in the mid-20th century, its unique physicochemical properties have positioned it as a versatile building block for a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of this compound as a key intermediate. It includes detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and a discussion of its role in modulating key biological signaling pathways, particularly in the context of enzyme inhibition.

Discovery and Historical Context

This compound (C₄H₆N₂) was first synthesized in the mid-20th century amid growing interest in heterocyclic chemistry for pharmaceutical and agrochemical applications.[1] While the exact year and discoverer of the initial synthesis are not widely documented in easily accessible literature, a seminal publication by Peggy W. Alley and David A. Shirley in 1958 described the synthesis of this compound. This work was part of a broader investigation into the metalation of phenyl- and methyl-substituted pyrazoles.

The primary historical synthetic routes to this compound include the alkylation of pyrazole and the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine.[2] These methods provided the foundation for the production of this compound and its derivatives, enabling further exploration of their chemical and biological properties. The pyrazole ring, being a common motif in many biologically active compounds, made this compound a valuable intermediate for medicinal chemists.[3] Its methyl substituent can also favorably influence properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.[3]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is soluble in water and possesses a moderate degree of volatility.[1] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆N₂ |

| Molecular Weight | 82.10 g/mol |

| CAS Number | 930-36-9 |

| Boiling Point | 127 °C |

| Density | 0.988 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.477 |

| Flash Point | 35 °C |

| pKa | 2.25 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Provides information on the chemical environment of the protons. The spectrum typically shows signals for the methyl group protons and the protons on the pyrazole ring. |

| ¹³C NMR | Reveals the chemical shifts of the carbon atoms in the molecule, including the methyl carbon and the three distinct carbons of the pyrazole ring. |

| Infrared (IR) Spectroscopy | Displays characteristic absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations within the molecule. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) at an m/z of 82, corresponding to the molecular weight of this compound. Common fragmentation patterns can provide further structural confirmation. |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound in a research setting. Below are two representative experimental protocols.

Synthesis of this compound via Condensation of 1,1,3,3-Tetraethoxypropane with Methylhydrazine

This method is a classical approach to forming the pyrazole ring.

Materials:

-

1,1,3,3-Tetraethoxypropane

-

Methylhydrazine

-

Appropriate solvent (e.g., ethanol)

-

Acid catalyst (e.g., hydrochloric acid)

Procedure:

-

Dissolve 1,1,3,3-tetraethoxypropane in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add methylhydrazine to the solution.

-

Add a catalytic amount of acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Synthesis of this compound from Pyrazole and Dimethyl Carbonate

This method involves the N-methylation of the pre-formed pyrazole ring.

Materials:

-

Pyrazole (20.64 g, 0.3 mol)

-

Dimethyl carbonate (4.5 g, 0.05 mol initially, with additional feeding)

-

Reaction vessel equipped for heating, stirring, and distillation

Procedure:

-

Introduce pyrazole and an initial portion of dimethyl carbonate into the reactor.

-

Heat the reaction medium to 140 °C and maintain this temperature.

-

Introduce additional dimethyl carbonate into the reactor at a constant flow rate (e.g., 60 mmol/h) over a period of 8 hours.

-

Continuously distill off the methanol produced during the reaction to drive the equilibrium towards the product.

-

After the addition of dimethyl carbonate is complete, allow the reaction medium to cool to ambient temperature.

-

The resulting product is N-methylpyrazole. A reported yield for this procedure is approximately 70% (17.24 g, 0.21 mol).[2]

Signaling Pathways and Biological Relevance

The pyrazole scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have been developed as potent inhibitors of various enzymes, thereby modulating key signaling pathways.

Inhibition of Alcohol Dehydrogenase

Pyrazole and its derivatives, including 4-methylpyrazole (fomepizole), are well-known competitive inhibitors of alcohol dehydrogenase (ADH). ADH is the primary enzyme responsible for the metabolism of ethanol, as well as toxic alcohols like methanol and ethylene glycol. By inhibiting ADH, these compounds prevent the formation of toxic metabolites.

Kinase Inhibition in Cancer Therapy

Many this compound derivatives have been synthesized and evaluated as kinase inhibitors for cancer therapy. For instance, derivatives targeting the PI3K/AKT/mTOR and JAK/STAT signaling pathways have shown promise. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Conclusion

From its initial synthesis in the mid-20th century, this compound has evolved from a chemical curiosity to a cornerstone in the synthesis of modern pharmaceuticals and agrochemicals. Its straightforward synthesis and the biological significance of the pyrazole core have ensured its continued relevance. The development of this compound derivatives as potent enzyme inhibitors highlights the power of this scaffold in designing targeted therapies. Future research will undoubtedly continue to uncover new applications for this versatile heterocyclic compound, further solidifying its importance in the field of drug discovery and development.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Диссертация на тему «Комплексные соединения редкоземельных элементов с 1,3-дикетонами пиразольного ряда – синтез и физико-химические свойства», скачать бесплатно автореферат по специальности ВАК РФ 02.00.01 - Неорганическая химия [dissercat.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Methylpyrazole Derivatives in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Among its myriad variations, the this compound moiety has emerged as a particularly promising architectural element in the design of novel therapeutic agents.[1] Its unique electronic and steric properties contribute to favorable drug-like characteristics, including metabolic stability and potent, selective interactions with biological targets.[1][3] This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their potential as kinase inhibitors and anticancer agents.[1]

Synthesis of this compound Derivatives

The construction of the pyrazole ring can be achieved through various synthetic strategies, with the most common and versatile method being the Knorr pyrazole synthesis.[2] This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4] For the synthesis of this compound derivatives, methylhydrazine is utilized.[1][2] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2]

Another powerful route to pyrazole derivatives is through 1,3-dipolar cycloaddition reactions, which involve the [3+2] cycloaddition between a 1,3-dipole (like a nitrile imine or diazoalkane) and a dipolarophile (such as an alkyne or alkene).[2][4]

Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5] Their versatility makes them a privileged core in medicinal chemistry.[5] These compounds have garnered significant interest for their diverse therapeutic applications.[6][7]

Anticancer Activity

Several studies have focused on developing this compound derivatives as potent anticancer agents, particularly as kinase inhibitors.[5] The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key targets in cancer therapy, and various pyrazole derivatives have shown significant inhibitory activity against these kinases.[5][8]

Antimicrobial Activity

This compound derivatives have also been explored for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[5] Some derivatives have been developed as potent inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis.[9] Additionally, novel pyrazole derivatives have shown good antibacterial activity via inhibition of type II bacterial topoisomerases.[10]

Anti-inflammatory Activity

Pyrazole-based compounds, such as celecoxib, are well-known for their significant anti-inflammatory properties.[7] Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory potential, with some compounds showing marked activity against various inflammatory mediators.[11]

Quantitative Data Presentation

The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[5] The following tables summarize quantitative data from various studies.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 4c | A549 (Lung) | 1.13 |

| 4d | HepG2 (Liver) | 0.14 |

| 4e | MCF-7 (Breast) | 0.22 |

| 23 | MCF-7 (Breast) | 6.28 |

| 26 | MCF-7 (Breast) | 0.96 |

| 26 | A549 (Lung) | 1.40 |

| 26 | DU145 (Prostate) | 2.16 |

Source: Data compiled from reference[1].

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Derivatives

| Compound | Target Kinase | Ki(app) (nM) | Selectivity Factor (meprin β/α) |

| 7a | Meprin α | 13 | 2.5 |

| 14c | Meprin α | 12 | 1.8 |

| 7a | Meprin β | 33 | - |

| 14c | Meprin β | 22 | - |

Source: Data compiled from reference[12]. Note: These are 3,4,5-substituted pyrazole derivatives, highlighting the scaffold's potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.[1]

General Synthesis of 1-Methyl-3,5-disubstituted Pyrazoles (Knorr Synthesis)

This protocol describes a general procedure for the synthesis of a methylpyrazole derivative using the Knorr synthesis.[2]

-

Materials:

-

Procedure:

-

Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.[1][2]

-

Add a catalytic amount of glacial acetic acid to the solution.[1][2]

-

Add methylhydrazine dropwise to the mixture at room temperature.[1]

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

-

After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[1]

-

Filter the solid product, wash with cold water, and dry under vacuum.[1]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methyl-3,5-disubstituted pyrazole derivative.[1]

-

-

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and cytotoxicity.[1]

-

Materials:

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[5]

-

Measure the absorbance of the resulting solution using a microplate reader (e.g., at 570 nm).[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][5]

-

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.[5]

-

Reagents and Materials:

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.[5][13]

-

In a 96-well plate, add the kinase, substrate, and assay buffer.[13]

-

Add the test compounds to the wells and pre-incubate for approximately 10 minutes.[13]

-

Initiate the kinase reaction by adding ATP.[13]

-

Allow the reaction to proceed for a set duration (e.g., 60 minutes).[13]

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.[13]

-

Visualizations: Workflows and Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[1] The following diagrams illustrate key processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Scarcity and Significance of Pyrazole Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featuring prominently in a variety of synthetic drugs. However, its occurrence in natural products is notably rare, a fact largely attributed to the biological challenge of forming the N-N bond.[1][2] Despite their scarcity, naturally occurring pyrazole derivatives exhibit a remarkable range of biological activities, from potent antitumor and antiviral effects to significant anti-inflammatory properties, making them a subject of intense interest for drug discovery and development.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of pyrazole derivatives, focusing on their isolation, characterization, biological activities, and biosynthetic pathways.

Naturally Occurring Pyrazole Derivatives: Key Examples

Withasomnine

Withasomnine is a pyrazole alkaloid first isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history of use in Ayurvedic medicine.[5] It has also been identified in other plant species, highlighting its, albeit limited, distribution in the plant kingdom.

Biological Source(s): Withania somnifera, Citrullus lanatus (watermelon) seeds.[4][6]

Biological Activities: Withasomnine has demonstrated a range of biological effects, including anti-inflammatory, neuroprotective, and potential anticancer activities.[2]

Pyrazofurin (Pyrazomycin)

Pyrazofurin is a C-nucleoside antibiotic produced by the bacterium Streptomyces candidus.[4][7] As an antimetabolite, it interferes with pyrimidine biosynthesis, leading to its potent antiviral and antitumor properties.[7][8]

Biological Source(s): Streptomyces candidus.[7]

Biological Activities: Pyrazofurin exhibits broad-spectrum antiviral activity against various RNA and DNA viruses.[8][9] It also shows significant cytotoxicity against several cancer cell lines.[1]

Formicin A and Formicin B

Formicins are indenone thioesters that, while not containing a pyrazole ring themselves, are relevant to the broader context of novel natural products with significant biological activity. Formicin A and B were isolated from a Streptomyces species associated with wood ants.[10] Formicin A, in particular, has shown promise as an anticancer agent.[10]

Biological Source(s): Streptomyces sp. associated with wood ants.[10]

Biological Activities: Formicin A has been found to inhibit the growth of human triple-negative breast cancer cells.[10]

Data Presentation: Quantitative Bioactivity

The following tables summarize the available quantitative data for the biological activities of key naturally occurring pyrazole derivatives and related compounds.

| Compound/Extract | Biological Activity | Assay System | IC50/EC50/Inhibition | Citation(s) |

| Pyrazofurin | Anticancer | Head and Neck Cancer Cell Lines (HEP-2, UMSCC-14B, UMSCC-14C) | 0.06 - 0.37 µM | [1] |

| Pyrazofurin | Antiviral | Parainfluenza type 3, measles, vaccinia, and herpes simplex type 2 viruses in Vero cells | 2.8 - 20 µM | [1] |

| Withania somnifera Ethanolic Root Extract | Anti-inflammatory | Carrageenan-induced paw edema in rats (12 mg/kg) | 36.36% inhibition at 3 hrs | [11] |

| Withania somnifera Ethanolic Root Extract | Anti-inflammatory | Carrageenan-induced paw edema in rats (25 mg/kg) | 61.36% inhibition at 3 hrs | [11] |

| 1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole (from Citrullus lanatus) | Anticancer | Mouse B16 melanoma 4A5 cell line | 70.4% growth inhibition at 100 µM | [5] |

Experimental Protocols

Protocol 1: Isolation and Characterization of Withasomnine from Withania somnifera

This protocol outlines a general procedure for the extraction, isolation, and characterization of withasomnine.

1. Plant Material and Extraction:

- Air-dry the roots of Withania somnifera at room temperature and grind them into a coarse powder.

- Perform a sequential Soxhlet extraction of the powdered root material (100 g) with solvents of increasing polarity: n-hexane, ethyl acetate, and finally methanol (250 mL each) for 8 hours per solvent.

- Concentrate the methanol extract under reduced pressure to obtain a crude extract.

2. Isolation by Column Chromatography:

- Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

- Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

- Load the adsorbed sample onto the top of the prepared column.

- Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

- Collect fractions of 20 mL each and monitor the separation by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) mobile phase and visualizing under UV light.

- Pool the fractions containing the compound of interest based on the TLC profile.

3. Purification by Preparative TLC:

- Further purify the pooled fractions using preparative TLC on silica gel plates with a suitable solvent system to obtain the pure withasomnine.

4. Characterization:

- NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra.